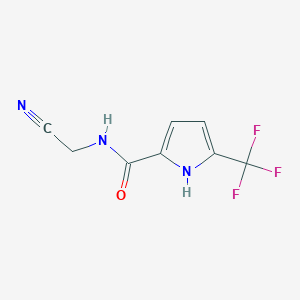
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide is a compound that features a trifluoromethyl group, a cyanomethyl group, and a pyrrole ring The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a pyrrole precursor using reagents such as Umemoto’s reagents . The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, a modular flow platform can be used to streamline the synthesis of trifluoromethyl-containing compounds by combining readily available organic precursors with cesium fluoride as the primary fluorine source . This method allows for the rapid generation of the desired product without relying on perfluoroalkyl precursor reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The trifluoromethyl and cyanomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole oxides, while substitution reactions can yield a variety of functionalized pyrrole derivatives.
Applications De Recherche Scientifique
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and developing bioactive molecules.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the cyanomethyl group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide: This compound shares the trifluoromethyl and cyanomethyl groups but has a different ring structure.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and are known for their reactivity and applications in medicinal chemistry.
α-(trifluoromethyl)styrenes: These derivatives are versatile intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring with both trifluoromethyl and cyanomethyl groups. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(cyanomethyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)6-2-1-5(14-6)7(15)13-4-3-12/h1-2,14H,4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISWNHWVISRBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














